molecular formula C17H15ClN4O B12495484 (4E)-2-benzyl-4-[2-(4-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-benzyl-4-[2-(4-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12495484
M. Wt: 326.8 g/mol
InChI Key: JURRJAXIDQLSHD-UHFFFAOYSA-N
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Description

2-benzyl-4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl diazenyl group, and a methyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one typically involves the following steps:

    Formation of the pyrazolone ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.

    Diazotization and coupling: The chlorophenyl group is introduced through a diazotization reaction followed by coupling with the pyrazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-benzyl-4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-4-chlorophenol: Shares the benzyl and chlorophenyl groups but lacks the diazenyl and pyrazolone moieties.

    4-chlorophenylhydrazine: Contains the chlorophenyl and hydrazine groups but lacks the benzyl and pyrazolone moieties.

Uniqueness

2-benzyl-4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

2-benzyl-4-[(4-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H15ClN4O/c1-12-16(20-19-15-9-7-14(18)8-10-15)17(23)22(21-12)11-13-5-3-2-4-6-13/h2-10,21H,11H2,1H3

InChI Key

JURRJAXIDQLSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)CC2=CC=CC=C2)N=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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